Ifidancitinib

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ifidancitinib (ATI-50002) is a potent and selective inhibitor of JAK kinases 1/3. It can be used in studies of allergies, asthma, and autoimmune diseases .

Synthesis Analysis

Ifidancitinib is used to treat alopecia areata with oral and topical formulations . The efficacy of a 0.46% ifidancitinib solution on non-segmental facial vitiligo was investigated through a phase 2, open-label study .Molecular Structure Analysis

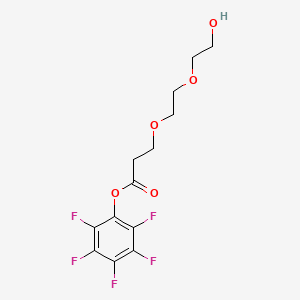

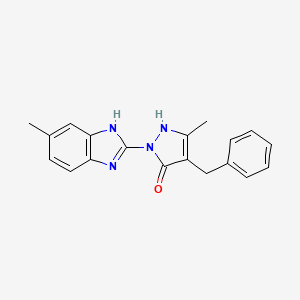

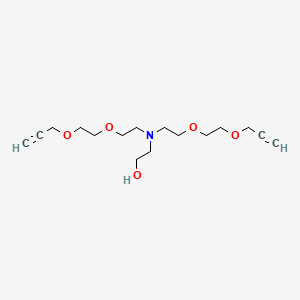

The molecular formula of Ifidancitinib is C20H18FN5O3 . The exact mass is 395.39 .Chemical Reactions Analysis

Ifidancitinib is a dual JAK1/3 inhibitor . It is involved in the JAK/STAT pathway, which is important in vitiligo, via inhibiting melanogenesis, inducing apoptosis of melanocytes, and further recruiting T cells to the skin .Physical And Chemical Properties Analysis

The molecular weight of Ifidancitinib is 395.39 . It is a solid, off-white to light yellow substance .科学研究应用

斑秃(AA)的治疗:Ifidancitinib已经显示出在AA受影响的小鼠中诱导毛发再生方面的显著有效性。这归因于它能够干扰γ链(γc)细胞因子信号传导,这对T细胞的发育、激活和稳态至关重要(Dai et al., 2022)。

减少AA相关炎症:在接受Ifidancitinib处理的小鼠中,AA相关炎症明显减少。这表明Ifidancitinib在减轻自身免疫疾病中的炎症反应方面具有潜力。

对T细胞群体的影响:治疗导致CD44+CD62L- CD8+ T效应/记忆细胞显著减少,这些细胞与AA的发病机制有关。这表明Ifidancitinib在调节特定T细胞群体方面起着作用。

诱导T细胞耗竭:使用Ifidancitinib与诱导T细胞耗竭相关,表现为效应/记忆CD8+ T细胞上共抑制受体PD-1的高表达和IFN-γ产生的减少。这种机制对于逆转AA等自身免疫疾病可能至关重要。

未来方向

属性

IUPAC Name |

5-[[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino]-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O3/c1-10-6-13(8-16(28-3)17(10)21)24-19-22-9-11(2)18(26-19)23-12-4-5-15-14(7-12)25-20(27)29-15/h4-9H,1-3H3,(H,25,27)(H2,22,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFMQDVLFYKOPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)OC)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ifidancitinib | |

CAS RN |

1236667-40-5 |

Source

|

| Record name | Ifidancitinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236667405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ifidancitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ifidancitinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R105E71J13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate](/img/structure/B608003.png)